![molecular formula C23H22BNO2 B13140803 Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]- CAS No. 156742-45-9](/img/structure/B13140803.png)
Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C23H22BNO2 and a molecular weight of 355.24 g/mol . This compound is notable for its structural complexity, featuring an anthracene moiety, a boronic acid group, and a methylamino substituent. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of anthracen-9-ylmethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve mild temperatures and the use of bases like potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may leverage large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the use of palladium catalysts and boronic acid derivatives, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The anthracene moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Reagents like halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of fluorescent probes due to the presence of the anthracene moiety.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis.
Uniqueness
(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid is unique due to its structural complexity and the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific electronic characteristics .
Properties
CAS No. |
156742-45-9 |
|---|---|
Molecular Formula |
C23H22BNO2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
[2-[[anthracen-9-ylmethyl(methyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C23H22BNO2/c1-25(15-19-10-4-7-13-23(19)24(26)27)16-22-20-11-5-2-8-17(20)14-18-9-3-6-12-21(18)22/h2-14,26-27H,15-16H2,1H3 |
InChI Key |
WINOYNXPYWZOTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
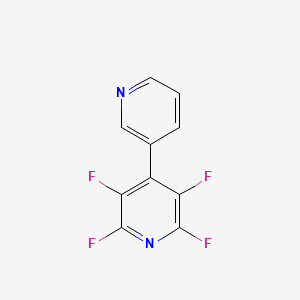
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
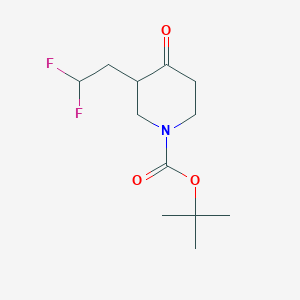
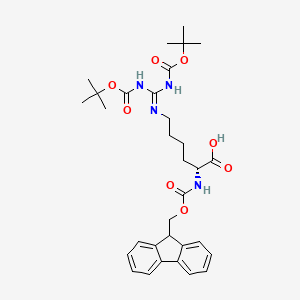
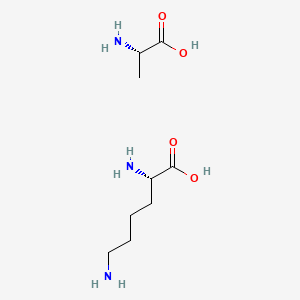
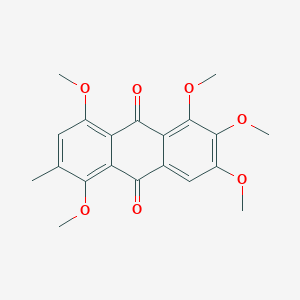


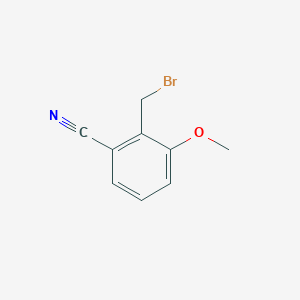
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)


